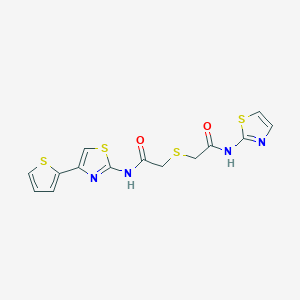

2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S4/c19-11(17-13-15-3-5-23-13)7-21-8-12(20)18-14-16-9(6-24-14)10-2-1-4-22-10/h1-6H,7-8H2,(H,15,17,19)(H,16,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTUVHOBLDTMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CSCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide, known by its CAS number 955715-25-0, is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

The molecular formula of this compound is , with a molecular weight of 298.4 g/mol. The structure features multiple functional groups including thiazole and thiophene moieties, which are known for their biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₂S₃ |

| Molecular Weight | 298.4 g/mol |

| CAS Number | 955715-25-0 |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with thiophene-containing reactants under controlled conditions. The specific synthetic route can influence the yield and purity of the final product, which is critical for subsequent biological testing.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Thiazoles have been reported to exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole compounds to induce apoptosis in cancer cells. For instance, compounds similar to our target have shown IC50 values in the low micromolar range, indicating potent activity against cell lines such as A431 (human epidermoid carcinoma) and HepG2 (human liver cancer) cells .

- Case Studies : In a comparative study, thiazole derivatives demonstrated higher cytotoxicity than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer activity significantly .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated against various bacterial strains:

- In Vitro Studies : Research indicates that compounds with similar structures exhibit antimicrobial activity comparable to established antibiotics like norfloxacin. This suggests potential applications in treating bacterial infections .

- Mechanism : The antimicrobial effect may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural characteristics:

- Substituents : Electron-donating groups at specific positions on the thiazole ring can enhance cytotoxicity.

- Ring Systems : The presence of thiophene and additional heterocycles can contribute to increased biological activity through improved interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazole derivatives that inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

Anticancer Potential

Thiazole derivatives have been recognized for their anticancer properties, particularly in targeting specific cancer cell lines. The compound has shown promise in inhibiting cell proliferation in breast and lung cancer models.

Case Study: Cytotoxicity Assay

The mechanism involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like 2-((2-oxo...) have been studied for their anti-inflammatory effects. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and inflammatory bowel disease.

Case Study: In Vivo Anti-inflammatory Activity

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Key Observations :

Physicochemical Properties

- Melting Points : Thiazole-acetamide derivatives typically melt between 186–240°C, influenced by substituent polarity (e.g., 206–211°C for coumarin derivatives vs. 239–240°C for triazole-linked analogs) .

- Solubility: Thiophene’s hydrophobicity may reduce aqueous solubility compared to coumarin or morpholino derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)-N-(thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation, amidation, and thioether linkage introduction. Key steps include:

- Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the thiazole core .

- Amidation using acetic anhydride or acetyl chloride in the presence of catalysts like NaH to attach the acetamide group .

- Thioether bond formation via nucleophilic substitution with mercaptoacetic acid derivatives .

- Critical Factors : Solvent choice (DMF or ethanol), temperature control (±5°C), and catalyst selection (NaH vs. K₂CO₃) significantly impact purity (70–85% yield) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., thiophene protons at δ 7.2–7.5 ppm; thiazole carbons at δ 160–165 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated 434.08; observed 434.12) .

- IR : Detects functional groups (e.g., C=O stretch at 1680 cm⁻¹; N-H bend at 1540 cm⁻¹) .

- Contradiction Resolution : Discrepancies in carbonyl peak shifts (e.g., 1680 vs. 1700 cm⁻¹) may arise from polymorphism or solvent effects. Cross-validate with X-ray crystallography or computational DFT calculations .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., sulfur in thioether) for nucleophilic attack .

- Molecular Docking : Simulate binding to targets like EGFR kinase (PDB ID: 1M17). The thiophene-thiazole moiety shows π-π stacking with Phe723, while the acetamide group forms H-bonds with Lys745 .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthesis .

Q. What experimental strategies address contradictory biological activity data (e.g., anticancer vs. antimicrobial potency)?

- Methodological Answer :

- Dose-Response Studies : Test against MCF-7 (IC₅₀ = 12 µM) vs. S. aureus (MIC = 25 µg/mL) to confirm selective activity .

- Mechanistic Profiling : Compare apoptosis induction (caspase-3 activation) in cancer cells vs. membrane disruption (SYTOX Green uptake) in bacteria .

- SAR Analysis : Modify substituents (e.g., replace thiophene with phenyl) to isolate structure-activity trends .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- Methodological Answer :

- pH Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4). Degradation >50% at pH 2.0 suggests enteric coating is needed .

- Microsomal Stability : Use rat liver microsomes to measure t₁/₂ (e.g., 45 min) and identify CYP450-mediated oxidation hotspots (e.g., thiophene ring) .

- LogP Measurement : Octanol-water partition coefficient (LogP = 2.8) indicates moderate blood-brain barrier permeability .

Key Research Gaps

- Mechanistic Ambiguities : Conflicting data on whether anticancer activity stems from DNA intercalation or kinase inhibition .

- Synthetic Scalability : High catalyst loadings (e.g., NaH) may hinder gram-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.